Poly-D-lysine hydrobromide
Overview
Description
Poly-D-lysine hydrobromide is a synthetic polymer composed of D-lysine residues, each associated with a hydrobromide molecule. This compound is known for its ability to promote cell adhesion to solid substrates by enhancing electrostatic interactions between negatively charged ions on the cell membrane and the culture surface . The molecular weight of this polymer ranges from 30,000 to 70,000 Daltons .
Mechanism of Action
Target of Action
D-Lysine, homopolymer, hydrobromide, also known as Poly-D-lysine hydrobromide (PDLHB), is a water-soluble, positively charged polyamino acid . Its primary target is the cell surface, specifically the negatively charged proteins and molecules on the cell membrane .
Mode of Action
PDLHB promotes cell adhesion to surfaces by enhancing electrostatic interaction between its positive charge and the negatively charged ions of the cell membrane . This interaction allows PDLHB to attract and anchor cells to surfaces .
Biochemical Pathways
The biochemical pathways affected by PDLHB primarily involve cell adhesion. By binding with negatively charged proteins and molecules on cell surfaces, PDLHB facilitates robust cell adhesion to surfaces . This is especially valuable in cell culture, microscopy, and neuroscience research .
Pharmacokinetics
It is known to be water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of PDLHB’s action is the promotion of cell adhesion to surfaces . This proves essential for ensuring reliable cell adhesion, especially for challenging cell types like primary cells and specific cancer cells .
Action Environment
The action of PDLHB can be influenced by environmental factors. For instance, its solubility in water allows it to be in a crystalline form . Additionally, the hydrobromide component of PDLHB may interfere with hydrogen bonding between amino and either the carboxyl groups or N or O containing moieties . These factors can influence PDLHB’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Poly-D-lysine hydrobromide is synthesized through the polymerization of D-lysine monomers. The process involves the use of hydrobromic acid to form the hydrobromide salt, which enhances the solubility of the polymer in water . The polymerization reaction is typically carried out under controlled conditions to achieve the desired molecular weight range.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where D-lysine monomers are polymerized in the presence of hydrobromic acid. The resulting polymer is then purified and lyophilized to obtain a stable, water-soluble product .
Chemical Reactions Analysis
Types of Reactions: Poly-D-lysine hydrobromide primarily undergoes electrostatic interactions rather than traditional chemical reactions such as oxidation, reduction, or substitution. The positively charged polymer interacts with negatively charged ions on cell membranes and other surfaces .
Common Reagents and Conditions: The primary reagent involved in the synthesis of this compound is hydrobromic acid. The polymerization reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired polymer .
Major Products Formed: The major product formed from the polymerization of D-lysine in the presence of hydrobromic acid is this compound, a water-soluble polymer with a molecular weight range of 30,000 to 70,000 Daltons .
Scientific Research Applications
Poly-D-lysine hydrobromide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cell Culture: It is commonly used as a coating for cell culture plates and flasks to promote cell adhesion and growth.
Tissue Engineering: The polymer is used to create scaffolds that support cell growth and tissue regeneration.
Drug Delivery: this compound is employed in drug delivery systems to enhance the targeting and uptake of therapeutic agents.
Comparison with Similar Compounds
Poly-L-lysine: Similar to poly-D-lysine, but composed of L-lysine residues.
Poly-DL-lysine: A racemic mixture of D-lysine and L-lysine residues.
Uniqueness: Poly-D-lysine hydrobromide is unique in its resistance to enzymatic degradation by cells that digest poly-L-lysine. This makes it particularly useful in applications where long-term cell adhesion is required .
Properties
IUPAC Name |
(2R)-2,6-diaminohexanoic acid;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.BrH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXAGTSTSPYCEP-NUBCRITNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)O)N.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27964-99-4 | |
Details | Compound: Poly-D-lysine hydrobromide | |
Record name | Poly-D-lysine hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27964-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Poly-D-lysine hydrobromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16703 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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